Cas no 209960-82-7 (3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid)
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- 5-Methyl-2-pyridin-2-ylpyrazole-3-carboxylic acid
- 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
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- MDL: MFCD29038459
- Inchi: 1S/C10H9N3O2/c1-7-6-8(10(14)15)13(12-7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15)
- InChI Key: APTPDHYDWCSKDS-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C)=NN1C1C=CC=CN=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Topological Polar Surface Area: 68
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22896864-0.05g |
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid |
209960-82-7 | 95% | 0.05g |
$160.0 | 2024-06-20 | |
| Enamine | EN300-22896864-0.1g |
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid |
209960-82-7 | 95% | 0.1g |
$238.0 | 2024-06-20 | |
| Enamine | EN300-22896864-0.25g |
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid |
209960-82-7 | 95% | 0.25g |
$339.0 | 2024-06-20 | |
| Enamine | EN300-22896864-0.5g |
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid |
209960-82-7 | 95% | 0.5g |
$534.0 | 2024-06-20 | |
| Enamine | EN300-22896864-1.0g |
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid |
209960-82-7 | 95% | 1.0g |
$686.0 | 2024-06-20 | |
| Enamine | EN300-22896864-2.5g |
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid |
209960-82-7 | 95% | 2.5g |
$1441.0 | 2024-06-20 | |
| Enamine | EN300-22896864-5.0g |
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid |
209960-82-7 | 95% | 5.0g |
$2845.0 | 2024-06-20 | |
| Enamine | EN300-22896864-10.0g |
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid |
209960-82-7 | 95% | 10.0g |
$5554.0 | 2024-06-20 | |
| Aaron | AR028CLJ-50mg |
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylicacid |
209960-82-7 | 95% | 50mg |
$245.00 | 2023-12-15 | |
| Aaron | AR028CLJ-100mg |
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylicacid |
209960-82-7 | 95% | 100mg |
$353.00 | 2023-12-15 |
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Research Briefing on 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS: 209960-82-7) in Chemical Biology and Pharmaceutical Applications
3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS: 209960-82-7) is a pyrazole-based carboxylic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have explored its potential as a scaffold for designing novel therapeutics targeting protein-protein interactions and enzymatic pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural-activity relationship (SAR) of 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid derivatives as selective inhibitors of JAK2 kinases. The study demonstrated that modifications at the pyridine and pyrazole rings significantly influenced binding affinity and selectivity, with the parent compound (209960-82-7) serving as a critical reference point for optimizing pharmacokinetic properties. Molecular docking simulations revealed unique interactions with the ATP-binding pocket of JAK2, suggesting potential applications in myeloproliferative disorder treatments.
Another significant advancement was reported in ACS Chemical Biology (2024), where the compound was utilized as a fluorescent probe for real-time monitoring of enzymatic activity in live cells. By conjugating 209960-82-7 with a BODIPY fluorophore through its carboxylic acid group, researchers developed a turn-on sensor for caspase-3 activity, demonstrating exceptional specificity (>100-fold over other caspases) with a detection limit of 0.1 nM. This application highlights the compound's dual functionality as both a pharmacophore and a diagnostic tool.
From a synthetic chemistry perspective, recent patents (WO2023123561, 2023) have disclosed novel microwave-assisted methods for large-scale production of 209960-82-7 with improved yields (82-89%) and reduced reaction times (15 min vs. conventional 6h). The optimized protocol employs water as green solvent and shows excellent compatibility with subsequent amide coupling reactions, addressing previous challenges in industrial-scale manufacturing.
Emerging toxicology data (Regulatory Toxicology and Pharmacology, 2024) indicates favorable safety profiles for 209960-82-7 derivatives, with LD50 values exceeding 2000 mg/kg in rodent models and no observed genotoxicity in Ames tests. However, structure-specific hepatotoxicity was noted for certain N-alkylated variants, underscoring the importance of careful structural optimization during drug development.
Current industry trends show increasing adoption of 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid in fragment-based drug discovery (FBDD) platforms. Its balanced physicochemical properties (cLogP 1.2, PSA 65 Ų) and multiple hydrogen bonding sites make it particularly valuable for constructing targeted libraries against protein kinases and epigenetic regulators. Several pharmaceutical companies have included this scaffold in their proprietary collections for high-throughput screening campaigns.
Future research directions are likely to focus on expanding the compound's utility in PROTAC design and covalent inhibitor development. Preliminary results presented at the 2024 American Chemical Society meeting demonstrated successful incorporation of 209960-82-7 into CRBN-recruiting PROTACs targeting BRD4, achieving DC50 values in the low nanomolar range. The compound's structural features appear particularly amenable to linker attachment strategies while maintaining target engagement.
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